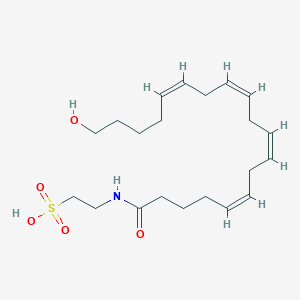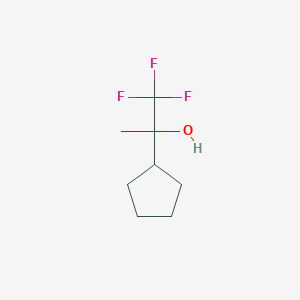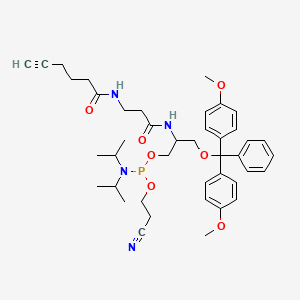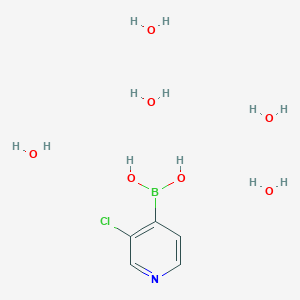
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydrazinopropyl group and a trifluoromethyl group attached to a pyridine ring. The dihydrochloride (diHCl) form indicates that it is a salt with two hydrochloride ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Hydrazinopropyl Group: The hydrazinopropyl group can be introduced through a nucleophilic substitution reaction using hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl can undergo various chemical reactions, including:
Oxidation: The hydrazinopropyl group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions may introduce various functional groups onto the pyridine ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and distribution.
相似化合物的比较
Similar Compounds
2-(1-Hydrazinopropyl)pyridine diHCl: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyridine diHCl: Lacks the hydrazinopropyl group.
2-(1-Hydrazinopropyl)-3-methylpyridine diHCl: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl is unique due to the presence of both the hydrazinopropyl and trifluoromethyl groups, which can confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and lipophilicity, making this compound potentially valuable in drug development.
属性
分子式 |
C9H14Cl2F3N3 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC 名称 |
1-[5-(trifluoromethyl)pyridin-2-yl]propylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H12F3N3.2ClH/c1-2-7(15-13)8-4-3-6(5-14-8)9(10,11)12;;/h3-5,7,15H,2,13H2,1H3;2*1H |
InChI 键 |
OLNXPVOSMODDIY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)



![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)



![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)




